molecular formula C20H17N3O4S B11015923 (2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B11015923
M. Wt: 395.4 g/mol
InChI Key: OFMURUFPIWLLLP-WEVVVXLNSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is a complex organic compound that features a benzodioxole ring, a methoxybenzyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiadiazole intermediates, followed by their coupling through a propenamide linkage. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In the field of medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, thiadiazole-containing molecules, and propenamide-based structures. Examples are:

  • 3-(1,3-Benzodioxol-5-yl)-2-propenoic acid
  • N-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
  • (E)-3-(1,3-Benzodioxol-5-yl)-N-(4-methoxyphenyl)-2-propenamide

Uniqueness

What sets (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C20H17N3O4S/c1-25-15-6-2-14(3-7-15)11-19-22-23-20(28-19)21-18(24)9-5-13-4-8-16-17(10-13)27-12-26-16/h2-10H,11-12H2,1H3,(H,21,23,24)/b9-5+

InChI Key

OFMURUFPIWLLLP-WEVVVXLNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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